7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Organic Synthesis Process Chemistry Spiroacetal Formation

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7) is a spirocyclic acetal with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. The compound features a 1,4-dioxaspiro[4.5]decane core, comprising a five-membered dioxolane ring fused to a six-membered cyclohexene ring via a shared spiro carbon, with a methyl substituent at the 7-position of the cyclohexene ring.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 83313-55-7
Cat. No. B3156664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene
CAS83313-55-7
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C1)OCCO2
InChIInChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h3H,2,4-7H2,1H3
InChIKeyBWPDLOWPECZDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7): Technical Specifications and Procurement Profile for Spirocyclic Acetal Building Blocks


7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7) is a spirocyclic acetal with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . The compound features a 1,4-dioxaspiro[4.5]decane core, comprising a five-membered dioxolane ring fused to a six-membered cyclohexene ring via a shared spiro carbon, with a methyl substituent at the 7-position of the cyclohexene ring [1]. Its structure is characterized by the presence of a carbon-carbon double bond within the cyclohexene moiety, distinguishing it from saturated analogs. The compound is typically supplied as a colorless to yellow liquid with a density of 1.445 g/cm³ and a purity of ≥98% . It is primarily utilized as a protected ketone synthon and a versatile intermediate in organic synthesis .

Spirocyclic acetal building block with reported synthesis efficiency, serving as a protected ketone synthon
Alkene handle provides a reactive site for further functionalization and scaffold diversification
Distinct ¹H NMR signature supports rapid identity confirmation and quality control

Why Generic Substitution of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7) Fails: A Comparative Analysis of Structural and Functional Differentiation


Substituting 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene with a structurally similar analog, such as the unsubstituted 1,4-dioxaspiro[4.5]dec-7-ene or the saturated 7-methyl-1,4-dioxaspiro[4.5]decane, is not a trivial exchange due to critical differences in molecular geometry, reactivity, and the strategic value of the embedded functional group. The presence of the 7-methyl group and the 7,8-alkene in the target compound imparts distinct conformational preferences [1] and creates a unique reactive handle for further synthetic elaboration . These features are absent in simpler analogs, which would lead to divergent reaction pathways and final product profiles. The following quantitative evidence substantiates the non-interchangeable nature of this compound, highlighting its specific advantages in synthesis and its potential to access distinct chemical space in drug discovery [2].

Target: 7-Methyl, 7-ene
Substitute Risk
Methyl and alkene confer distinct reactivity and conformational bias
Unsubstituted or saturated analogs may alter reaction pathways and stereochemical outcome
Vinylic ¹H NMR signal provides an unambiguous identity marker
Saturated analog lacks this olefinic signal, complicating spectral confirmation
Alkene reduces molecular weight and lipophilicity relative to saturated form
Saturated analog’s higher MW/cLogP may shift downstream physicochemical profiles

Quantitative Differentiation Guide for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7) Against Key Analogs


Comparative Synthesis Yield: 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene vs. Unsubstituted Analog

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene via acid-catalyzed ketalization proceeds with a quantitative yield of 100% under optimized conditions (CSA, -10 to 0°C, 30 min) [1]. This represents a significant improvement over the synthesis of the unsubstituted analog 1,4-dioxaspiro[4.5]dec-7-ene, for which literature reports yields of approximately 62% under similar conditions . The higher yield for the methyl-substituted derivative can be attributed to the increased nucleophilicity of the enol ether intermediate and the stabilizing effect of the methyl group on the transition state during cyclization.

Synthesis Yield
Cross-study comparable
100% yield (target) vs 62% (unsubstituted analog) under ketalization conditions
Reported higher yield may support process mass efficiency and cost considerations at scale.
Based on patent data; scale-up and reproducibility require independent verification.
Organic Synthesis Process Chemistry Spiroacetal Formation

Spectroscopic Differentiation: ¹H NMR Signature of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene vs. Saturated Analog

The ¹H NMR spectrum of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene in CDCl₃ shows a distinctive triplet of doublets (td) for the vinylic proton at δ 5.38 ppm, which is absent in the spectrum of the saturated analog 7-methyl-1,4-dioxaspiro[4.5]decane (CAS 935-46-6) . This signal serves as a clear and unambiguous marker for the presence and integrity of the 7,8-double bond. In contrast, the saturated analog would be expected to show only aliphatic proton signals in the range of δ 1.0-2.5 ppm [1]. This spectroscopic difference provides a straightforward method for identity confirmation and purity assessment during quality control.

¹H NMR Signature
Cross-study comparable
δ 5.38 vinylic proton (present) vs no signal (saturated analog)
Distinct olefinic signal enables unambiguous structural confirmation, reducing risk of intermediate misassignment.
Spectroscopic marker is specific to the unsaturated spirocyclic core.
Analytical Chemistry Quality Control Structural Elucidation

Molecular Weight and Lipophilicity: 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene vs. Saturated Analog

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (C9H14O2) has a molecular weight of 154.21 g/mol and a calculated XLogP3-AA of approximately 1.7 [1]. The saturated analog, 7-methyl-1,4-dioxaspiro[4.5]decane (C9H16O2), has a slightly higher molecular weight of 156.22 g/mol and a higher calculated XLogP3-AA of 1.9 [2]. The reduction in molecular weight and lipophilicity in the target compound, stemming from the presence of the double bond, can be a critical differentiator in medicinal chemistry programs where subtle changes in these parameters can impact membrane permeability, metabolic stability, and off-target binding.

MW and cLogP
Class-level inference
MW 154.21 vs 156.22; cLogP ~1.7 vs 1.9 (target vs saturated analog)
Reported property differences may influence permeability and metabolic stability trends in lead optimization.
Calculated properties; experimental logP and biological impact require separate validation.
Medicinal Chemistry Physicochemical Properties Drug Design

High-Value Application Scenarios for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7)


Synthesis of Complex Spirocyclic Drug Candidates with Defined Stereochemistry

The quantitative, high-yielding synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (100% yield under optimized conditions) [1] makes it an ideal starting point for constructing more elaborate spirocyclic frameworks. Its conformationally restricted core, with a predictable chair conformation for the cyclohexene ring, allows for the introduction of stereochemical complexity with high fidelity. This is particularly valuable in medicinal chemistry for generating novel spirocyclic scaffolds that can explore underutilized regions of chemical space, as these structures often possess improved three-dimensionality and target-binding characteristics compared to planar aromatics [2]. The embedded alkene provides a synthetic handle for further functionalization, such as epoxidation, dihydroxylation, or cross-coupling, enabling rapid diversification of a core scaffold.

Use as a Protected Ketone Synthon in Multi-Step Total Synthesis

The spirocyclic 1,3-dioxolane unit in 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene serves as a robust protecting group for a latent ketone functionality, specifically a substituted cyclohexanone [3]. The presence of the 7,8-double bond and the 7-methyl group creates a differentiated environment that can be used to control regioselectivity in subsequent transformations. After a series of synthetic steps, the acetal can be hydrolyzed under acidic conditions to unveil the desired ketone, which can then participate in further reactions. The high purity (≥98%) and well-defined spectroscopic signature (¹H NMR signal at δ 5.38 ppm) ensure reliable performance and easy tracking of the intermediate throughout a complex synthetic sequence, minimizing the risk of contamination from isomeric or degraded material.

Synthesis of Impurity Standards for Dydrogesterone and Related Steroids

The 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene framework is a core structural motif found in certain impurities of dydrogesterone, a synthetic progestogen . Specifically, compounds like 8-Methyl-7-((E)-2-((1S,3aR,7aS)-7a-methyl-1-(2-methyl-1,3-dioxolan-2-yl)-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-1,4-dioxaspiro[4.5]dec-7-ene (Dydrogesterone Impurity 6) contain this spirocyclic subunit. Therefore, 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a valuable precursor or reference standard in the synthesis and characterization of these impurities. The ability to definitively identify the correct compound via its unique NMR signal at δ 5.38 ppm is critical for ensuring the accurate identification and quantification of these impurities in pharmaceutical quality control assays.

Application
Selection Property
Validation Focus
Spirocyclic scaffold construction for medicinal chemistry
Alkene functionalization handle and conformational bias
Stereochemical fidelity and scaffold diversification
Protected ketone intermediate in total synthesis
Acetal stability and deprotection compatibility
Intermediate identity tracking by ¹H NMR marker
Impurity standard synthesis for dydrogesterone analytics
Structural motif match to target impurities
Spectroscopic identity confirmation in QC assays

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